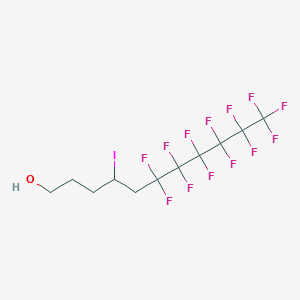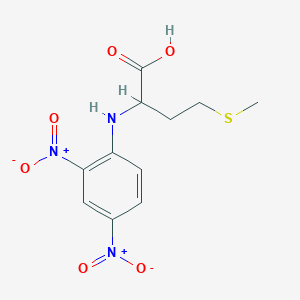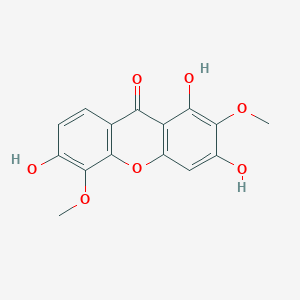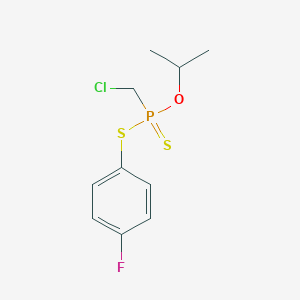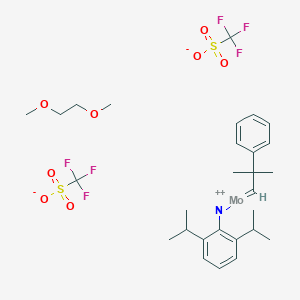
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(trifluoromethanesulfonate)dimethoxyethane adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is known as “2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(trifluoromethanesulfonate)dimethoxyethane adduct”. It is one of numerous organometallic compounds . The IUPAC name for this compound is 1,2-dimethoxyethane; [2,6-di (propan-2-yl)phenyl]imino- (2-methyl-2-phenylpropylidene)molybdenum (2+);trifluoromethanesulfonate .
Physical And Chemical Properties Analysis
The compound appears as a yellow to orange powder . It is insoluble in water . The exact mass is 793.107532 g/mol .Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid is an essential reagent in organic synthesis. Its high protonating power and low nucleophilicity enable it to generate cationic species from organic molecules, which can then be studied through spectral methods. This capability makes triflic acid a convenient reagent for synthesizing new organic compounds, especially in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, and syntheses of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017).
Applications in Antioxidant Capacity Assays
Compounds similar in complexity to 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(trifluoromethanesulfonate)dimethoxyethane adduct are studied for their roles in antioxidant capacity assays. For instance, the ABTS/PP decolorization assay, which measures the antioxidant capacity, highlights the specific reaction pathways antioxidants undergo, including coupling with ABTS radical cations and oxidative degradation. This indicates potential research applications in understanding antioxidant mechanisms and developing assays for measuring antioxidant capacity in various substances (Ilyasov et al., 2020).
Polyimide Membranes for Gas Separation
Research on polyimides, particularly those synthesized from components like 6FDA and 6FpDA, for gas separation indicates a broader interest in compounds with specific functional groups for technical applications. These studies provide insights into the diffusion coefficients of gases through dense membranes, which could infer the relevance of studying the gas separation properties or catalytic potential of complex molybdenum compounds (Wang, Cao, & Chung, 2002).
Synthesis and Applications of BODIPY-Based Materials
The development of BODIPY-based organic semiconductors for OLED devices demonstrates interest in exploring the structural design and synthesis of materials for optoelectronic applications. Research in this area could indicate potential interest in the photophysical properties of complex organometallic compounds for similar applications (Squeo & Pasini, 2020).
Safety And Hazards
The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas, kept cool, and not allowed contact with air . In case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.C4H10O2.2CHF3O3S.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6-2;2*2-1(3,4)8(5,6)7;/h5-9H,1-4H3;1,4-8H,2-3H3;3-4H2,1-2H3;2*(H,5,6,7);/q;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTJIWBSURFRCN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo+2]=CC(C)(C)C2=CC=CC=C2.COCCOC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F6MoNO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12145751 | |
CAS RN |
126949-63-1 |
Source


|
| Record name | [(2,6-Diisopropylphenyl)imino][1,2-di(methoxy-κO)ethane](2-methyl-2-phenylpropylidene)[bis(trifluoromethanesulfonato-κO)]molybdenum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

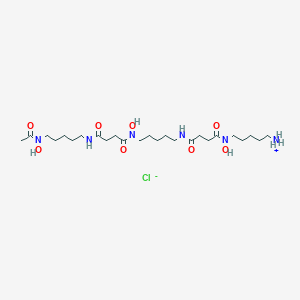
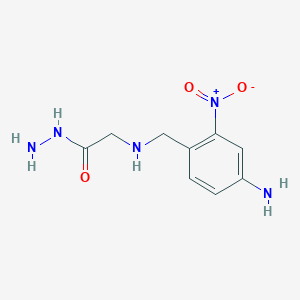

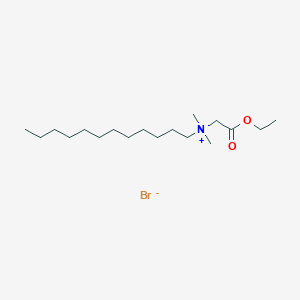
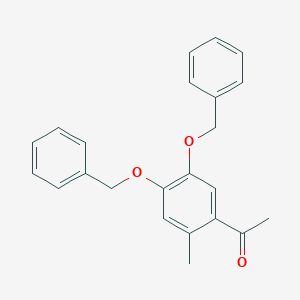
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)

